3-nitrophenyl diphenylcarbamate
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Overview
Description
3-nitrophenyl diphenylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitro group attached to the phenyl ring and a carbamate group linked to two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrophenyl diphenylcarbamate typically involves the reaction of 3-nitrophenol with diphenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature, usually between 0°C and 25°C. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-nitrophenol attacks the carbonyl carbon of diphenyl chloroformate, leading to the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-nitrophenyl diphenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to yield 3-nitrophenol and diphenylamine.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Hydrolysis: 3-nitrophenol, diphenylamine.
Reduction: 3-aminophenyl diphenylcarbamate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-nitrophenyl diphenylcarbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-nitrophenyl diphenylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamate group can also participate in covalent bonding with nucleophilic sites in proteins or enzymes, potentially altering their function.
Comparison with Similar Compounds
4-nitrophenyl diphenylcarbamate: Similar structure but with the nitro group at the para position.
2-nitrophenyl diphenylcarbamate: Similar structure but with the nitro group at the ortho position.
Diphenyl carbamate: Lacks the nitro group.
Comparison: 3-nitrophenyl diphenylcarbamate is unique due to the position of the nitro group, which influences its reactivity and potential applications. The presence of the nitro group at the meta position can affect the electronic properties of the compound, making it distinct from its ortho and para counterparts.
Properties
IUPAC Name |
(3-nitrophenyl) N,N-diphenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(25-18-13-7-12-17(14-18)21(23)24)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHDOTRSRDQOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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